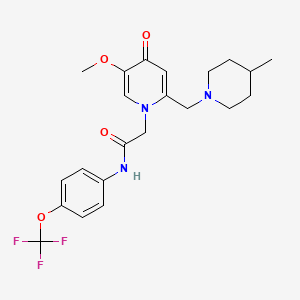
2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C22H26F3N3O4 and its molecular weight is 453.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure suggests significant interactions with biological targets, particularly in the context of enzyme inhibition and cellular signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of the compound is C20H24F3N3O3, with a molecular weight of 409.42 g/mol. The structure includes a pyridine ring, a piperidine moiety, and various functional groups that enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Aldose Reductase (ALR2) : This enzyme plays a crucial role in the polyol pathway, particularly in diabetic complications. Inhibition of ALR2 can mitigate oxidative stress and related pathologies.
- Ion Channels : The compound may modulate ion channel activity, influencing cellular signaling pathways.
Inhibition of Aldose Reductase (ALR2)
Research indicates that derivatives similar to this compound exhibit potent inhibition of ALR2. For instance, studies have shown that certain hydroxypyridinone derivatives demonstrate strong selectivity for ALR2 with IC50 values in the low micromolar range (e.g., 1.18 µM) and significant antioxidant activity (up to 75.95% free radical scavenging) .
Antioxidant Activity
The compound's structural features suggest potential antioxidant properties. Studies on similar compounds have demonstrated radical scavenging capabilities and lipid peroxidation suppression, indicating a protective effect against oxidative damage .
Case Studies
- Study on ALR2 Inhibition : A series of compounds structurally related to this molecule were evaluated for their inhibitory effects on ALR2. The results indicated that modifications to the piperidine and pyridine rings significantly influenced potency, with some derivatives achieving IC50 values as low as 0.15 µg/mL .
- Antioxidant Evaluation : Compounds with similar frameworks were tested for their ability to inhibit malondialdehyde (MDA) production, a marker of oxidative stress. The most active compounds showed inhibition rates exceeding 90%, suggesting strong antioxidant potential .
Data Table: Biological Activity Summary
| Compound Name | IC50 (µM) | Antioxidant Activity (%) | Target |
|---|---|---|---|
| This compound | TBD | TBD | ALR2 |
| Hydroxypyridinone Derivative A | 1.18 | 75.95 | ALR2 |
| Hydroxypyridinone Derivative B | 0.15 | >90 | ALR2 |
属性
IUPAC Name |
2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O4/c1-15-7-9-27(10-8-15)12-17-11-19(29)20(31-2)13-28(17)14-21(30)26-16-3-5-18(6-4-16)32-22(23,24)25/h3-6,11,13,15H,7-10,12,14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSASMXQNMWUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














